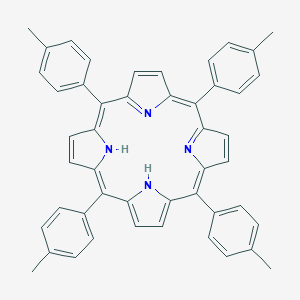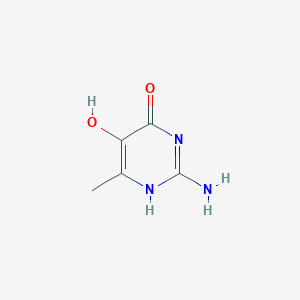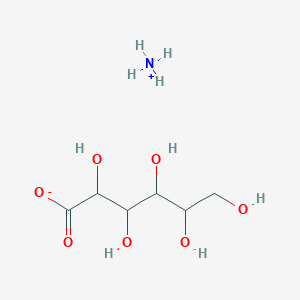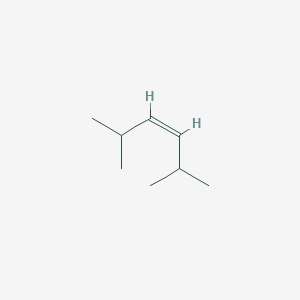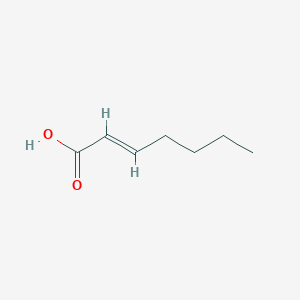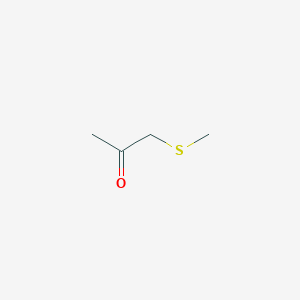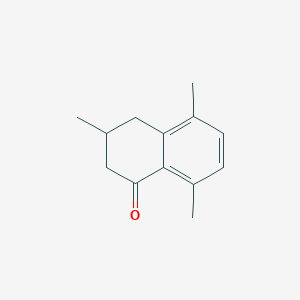
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. However, recent studies have shown that musk ketone has potential applications in scientific research due to its unique chemical properties. In
Mecanismo De Acción
The exact mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone is not fully understood. However, it is believed that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Efectos Bioquímicos Y Fisiológicos
In addition to its neuroprotective effects, 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties and can protect cells from oxidative stress. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one limitation is that it can be expensive to synthesize, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone. One area of research is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone and its effects on various signaling pathways in the brain and body.
Métodos De Síntesis
Musk ketone can be synthesized through a multi-step process starting from 2,4,6-trimethylphenol. The first step involves the conversion of 2,4,6-trimethylphenol to 2,4,6-trimethylphenylacetone through a Friedel-Crafts acylation reaction. The second step involves the reduction of 2,4,6-trimethylphenylacetone to 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one using sodium borohydride as a reducing agent.
Aplicaciones Científicas De Investigación
Musk ketone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one ketone has a neuroprotective effect and can promote the growth and differentiation of neural stem cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPIRHHNXSPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343465 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
10468-60-7 |
Source


|
| Record name | 3,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


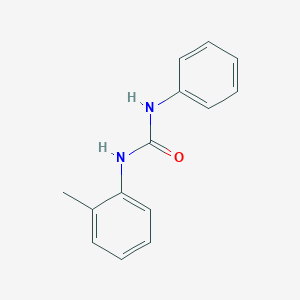

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
